molecular formula C13H17F3N2O B2780155 4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline CAS No. 1921246-82-3

4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline

Cat. No.: B2780155
CAS No.: 1921246-82-3
M. Wt: 274.287
InChI Key: OQAJFFBDOUYWMS-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline is a chiral aniline derivative of high interest in advanced chemical research and development. This compound synergistically combines a stereochemically defined 2,6-dimethylmorpholine group with an electron-withdrawing trifluoromethyl group on the aniline ring, making it a sophisticated building block for the synthesis of complex molecules. Its primary research value lies in its application as a key intermediate in medicinal chemistry and agrochemical discovery. The aniline moiety serves as a handle for further functionalization, while the morpholine group can enhance solubility and influence the pharmacokinetic properties of resultant molecules. The trifluoromethyl group is a privileged structural motif known to improve metabolic stability, membrane permeability, and binding affinity in bioactive compounds. Researchers utilize this intermediate in the exploration of novel active ingredients, particularly in the construction of candidate compounds for protein kinase inhibition and other therapeutic targets . Furthermore, anilines with trifluoromethyl substitutions are established intermediates in the synthesis of agrochemicals, such as the insecticide Fipronil, highlighting the potential of this compound in pesticide development . The specific (2R,6S) stereochemistry of the dimethylmorpholine group is critical for achieving selective interactions with asymmetric biological targets, making this enantiomerically pure material essential for stereospecific synthesis. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers can rely on this compound for its application in lead optimization, structure-activity relationship (SAR) studies, and the development of new chemical entities. For detailed specifications, including certificate of analysis and handling instructions, please refer to the relevant safety data sheets.

Properties

IUPAC Name

4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-8-6-18(7-9(2)19-8)12-4-3-10(17)5-11(12)13(14,15)16/h3-5,8-9H,6-7,17H2,1-2H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAJFFBDOUYWMS-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Aniline: The final step involves coupling the morpholine derivative with an aniline derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form or further reduce the aniline to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amines from reduction, and various substituted aniline derivatives from substitution reactions.

Scientific Research Applications

4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical assays and as a probe in studying enzyme activities and protein interactions.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes, binding to active sites or allosteric sites and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline 1921246-82-3 C₁₃H₁₇F₃N₂O 274.29 Chiral morpholine, CF₃ Tubulin-binding agent in protozoan/plant models
N-(3-Morpholin-4-ylpropyl)-2,6-dinitro-4-(trifluoromethyl)aniline Not available C₁₅H₁₈F₃N₅O₄ 413.33 Dinitroaniline, morpholine Enhanced tubulin polymerization inhibition in plants
4-Nitro-3-(trifluoromethyl)-aniline (Imp. A) 393-11-3 C₇H₅F₃N₂O₂ 220.12 Nitro, CF₃ Common impurity; reduced bioactivity vs. morpholine derivatives
3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one 1148113-53-4 C₂₅H₂₃F₇N₄O₃ 590.47 Fluorophenyl, triazole Antiemetic activity (Aprepitant analog)

Functional Comparisons

Tubulin Binding Affinity

  • The target compound’s morpholine ring enhances solubility and binding specificity compared to simpler nitroanilines (e.g., 4-nitro-3-(trifluoromethyl)aniline) .
  • Dinitroaniline derivatives (e.g., N-(3-morpholin-4-ylpropyl)-2,6-dinitro-4-(trifluoromethyl)aniline) exhibit stronger tubulin inhibition in plant models but lack selectivity for protozoan targets .

Metabolic Stability

  • The trifluoromethyl group in the target compound improves metabolic stability compared to chlorinated or brominated analogs (e.g., 5-Bromo-2-iodopyridine, CAS: 223463-13-6) .

Biological Activity

The compound 4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline , also identified by its CAS number 1921246-82-3, is a morpholine derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to an aniline structure, along with a dimethylmorpholine moiety. The molecular formula can be represented as C12H16F3N2O. Its unique structure contributes to its biological activity, particularly in inhibiting specific kinases.

The primary mechanism of action for this compound involves the inhibition of c-KIT kinase. c-KIT is a receptor tyrosine kinase that plays a crucial role in cell signaling related to cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth in cancers where c-KIT is overexpressed or mutated.

Potency and Selectivity

Research indicates that this compound exhibits single-digit nanomolar potency against wild-type c-KIT and various drug-resistant mutants. It has been shown to effectively inhibit the growth of tumors in preclinical models, particularly those resistant to standard treatments like imatinib .

Case Studies

  • In Vivo Efficacy : In a study involving mouse models with c-KIT mutations (T670I and D820G), treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted its potential as a therapeutic candidate for gastrointestinal stromal tumors (GISTs) .
  • Pharmacokinetics : The pharmacokinetic profile of the compound shows favorable absorption and distribution characteristics across various species, including mice and dogs. This suggests good bioavailability and potential for effective dosing in clinical settings .

Table 1: Biological Activity Summary

ParameterValue
CAS Number1921246-82-3
Molecular Weight265.27 g/mol
Potency (c-KIT inhibition)< 10 nM
Therapeutic AreaOncology
Notable Mutations TargetedT670I, D820G

Table 2: Comparative Analysis of Kinase Inhibitors

Compound NameTarget KinaseIC50 (nM)Notes
This compoundc-KIT< 10Effective against resistant mutants
Imatinibc-KIT~1000Standard treatment
CHMFL-KIT-64c-KIT< 5Novel inhibitor

Q & A

Basic Research Questions

What are the recommended synthetic routes for 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline, and how can intermediates be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Introduction of the trifluoromethyl group to an aniline precursor via nucleophilic aromatic substitution (NAS) under acidic conditions, using CF₃ donors like TMSCF₃ .
  • Step 2 : Incorporation of the morpholine moiety. A common approach is coupling (2R,6S)-2,6-dimethylmorpholine with a halogenated intermediate (e.g., 3-(trifluoromethyl)-4-fluoroaniline) via Buchwald-Hartwig amination, using Pd catalysts (e.g., Pd(OAc)₂) and ligands like XantPhos .
  • Optimization : Reaction temperature (80–120°C), solvent polarity (DMSO or DMF), and stoichiometric ratios (1:1.2 morpholine:intermediate) are critical for minimizing byproducts .

Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the morpholine and trifluoromethyl groups. Key signals include δ ~3.8 ppm (morpholine CH₂) and δ ~7.2 ppm (aromatic protons) .
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects impurities (e.g., unreacted intermediates) and verifies molecular weight (MW: 302.3 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry of the 2R,6S-dimethylmorpholine group, critical for chiral purity .

How is preliminary biological activity screening conducted for this compound?

  • Target Identification : Computational docking (e.g., AutoDock Vina) predicts binding to kinases or tubulin, based on structural analogs .
  • In Vitro Assays :
    • Enzyme inhibition (IC₅₀): Dose-response curves against purified kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
    • Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

How do structural modifications (e.g., morpholine stereochemistry, substituent positioning) influence bioactivity?

  • Case Study : Replacing (2R,6S)-dimethylmorpholine with (2S,6R)-diastereomer reduces tubulin binding affinity by 10-fold, as shown in SPR assays .

  • Substituent Effects : Para-substituted analogs (e.g., Cl or OCH₃ at position 2) exhibit altered logP values (2.8–3.5), correlating with membrane permeability in Caco-2 assays .

  • Data Table :

    Analog StructureTubulin IC₅₀ (nM)logP
    Parent Compound853.1
    (2S,6R)-Morpholine Derivative8503.0
    2-Chloro Analog1203.5

How can contradictory data in enzymatic vs. cellular assays be resolved?

  • Example : A compound showing IC₅₀ = 100 nM in kinase assays but no cellular activity may suffer from poor solubility or efflux (e.g., P-gp mediated).
  • Methodology :
    • Solubility: Measure kinetic solubility in PBS (pH 7.4) and simulate GI conditions.
    • Efflux Assays: Use MDCK-MDR1 cells to quantify P-gp interaction .
    • Prodrug Strategies: Introduce phosphate esters to enhance permeability .

What in vitro models are suitable for studying metabolic stability?

  • Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS. T½ > 60 min indicates favorable stability .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .

How can molecular dynamics (MD) simulations elucidate binding mechanisms?

  • Protocol :
    • Simulate ligand-tubulin complexes (PDB: 1SA0) for 100 ns using GROMACS.
    • Key Metrics: RMSD (<2 Å indicates stable binding), hydrogen bond occupancy (>50% with Asp226/Glu288) .
  • Validation : Compare with mutagenesis data (e.g., D226A mutation reduces binding by 90%) .

What strategies mitigate toxicity in preclinical development?

  • Genotoxicity : Ames test (TA98/TA100 strains) to rule out mutagenicity.
  • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp (IC₅₀ > 10 µM preferred) .
  • In Vivo Tolerability : 28-day repeat-dose studies in rodents (OECD 407), monitoring ALT/AST levels .

Methodological Notes for Data Interpretation

  • SAR Analysis : Use Hansch analysis to correlate substituent electronic parameters (σ, π) with activity.
  • Assay Variability : Standardize cell culture conditions (e.g., FBS batch, passage number) to minimize inter-lab discrepancies.
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests for dose-response comparisons (p < 0.05).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.